molecular formula C8H10BrNO B12293181 (3-Bromo-4-(methylamino)phenyl)methanol

(3-Bromo-4-(methylamino)phenyl)methanol

Cat. No.: B12293181
M. Wt: 216.07 g/mol
InChI Key: QSYOSOSBIUIKCS-UHFFFAOYSA-N
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Description

(3-Bromo-4-(methylamino)phenyl)methanol is an organic compound with the molecular formula C8H10BrNO It is a derivative of phenylmethanol, where the phenyl ring is substituted with a bromine atom at the 3-position and a methylamino group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-(methylamino)phenyl)methanol typically involves the bromination of 4-(methylamino)phenylmethanol. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-(methylamino)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 3-bromo-4-(methylamino)benzaldehyde or 3-bromo-4-(methylamino)acetophenone.

    Reduction: Formation of 4-(methylamino)phenylmethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Bromo-4-(methylamino)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-4-(methylamino)phenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the methylamino group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylamino)phenylmethanol: Lacks the bromine substitution, which can affect its reactivity and biological activity.

    3-Bromo-4-aminophenylmethanol: Similar structure but with an amino group instead of a methylamino group, leading to different chemical and biological properties.

    3-Bromo-4-(dimethylamino)phenylmethanol: Contains a dimethylamino group, which can influence its solubility and interaction with biological targets.

Uniqueness

(3-Bromo-4-(methylamino)phenyl)methanol is unique due to the specific combination of substituents on the phenyl ring, which can confer distinct chemical reactivity and potential biological activity. The presence of both the bromine atom and the methylamino group allows for diverse chemical modifications and applications in various research fields.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

[3-bromo-4-(methylamino)phenyl]methanol

InChI

InChI=1S/C8H10BrNO/c1-10-8-3-2-6(5-11)4-7(8)9/h2-4,10-11H,5H2,1H3

InChI Key

QSYOSOSBIUIKCS-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)CO)Br

Origin of Product

United States

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